4-Tridecylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. sigmaaldrich.com This substitution has profound implications for the molecule's physical and chemical properties, making the pyridine scaffold a cornerstone in numerous areas of chemical research.
Pyridine derivatives are integral to medicinal chemistry, serving as the foundational structure for a wide array of pharmaceuticals. guidechem.comsigmaaldrich.comnih.gov Their unique electronic properties and ability to form hydrogen bonds make them effective pharmacophores. chemsrc.com The nitrogen atom in the pyridine ring imparts basicity and allows for a variety of chemical modifications, enabling the fine-tuning of a molecule's biological activity. chemsrc.com Beyond pharmaceuticals, pyridine derivatives are crucial in agrochemicals, such as herbicides and insecticides.
In the realm of materials science, pyridinium-based ionic liquids, which are salts with a pyridinium (B92312) cation, have garnered attention as environmentally benign solvents and electrolytes due to their low vapor pressure, thermal stability, and tunable properties. The ability of the pyridine nitrogen to coordinate with metal ions also makes these derivatives valuable as ligands in coordination chemistry and catalysis. chemsrc.com The versatility of the pyridine ring ensures its continued prominence in the development of novel compounds with tailored functionalities.
Overview of Long-Chain Alkylpyridines in Specialized Fields
The introduction of a long alkyl chain onto the pyridine ring, as seen in 4-Tridecylpyridine, gives rise to a class of compounds known as long-chain alkylpyridines. These molecules are amphiphilic, possessing a polar pyridine head group and a nonpolar hydrocarbon tail. This dual character is central to their application in several specialized fields.
One of the earliest recognized applications of long-chain alkylpyridines is in the formation of liquid crystals. nih.gov The rod-like shape of these molecules, resulting from the extended alkyl chain, allows them to self-assemble into ordered phases that exhibit properties of both liquids and solids. This behavior is highly dependent on the length of the alkyl chain.
Furthermore, the surfactant-like nature of long-chain alkylpyridines makes them effective in applications such as corrosion inhibition. The pyridine head can adsorb onto a metal surface, while the long alkyl tail forms a protective, hydrophobic barrier that repels corrosive agents. The length of the alkyl chain can influence the packing density and effectiveness of this protective layer. In the context of fuel science, the pyrolysis of long-chain alkylpyridines has been studied to understand the formation of n-alkanes in fuels derived from shale oil.
Research Trajectories and Future Perspectives for this compound
While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests several potential avenues for future investigation. As a long-chain alkylpyridine, it is a candidate for studies in materials science and interfacial chemistry.
Future research could focus on the synthesis and characterization of this compound-based surfactants and their aggregation behavior in various solvents. The critical micelle concentration and the thermodynamic parameters of micellization would be of fundamental interest. Investigations into its efficacy as a corrosion inhibitor for different metals and alloys under various conditions could also be a fruitful area of research.
Moreover, the functionalization of the pyridine ring or the alkyl chain of this compound could lead to the development of novel functional materials. For instance, quaternization of the pyridine nitrogen would yield a pyridinium salt, a potential ionic liquid with properties influenced by the long tridecyl chain. Spectroscopic and thermal analysis of such derivatives would provide valuable data on their structure-property relationships.
Given the general interest in the biological activity of pyridine derivatives, future studies might explore the potential antimicrobial or antifungal properties of this compound and its derivatives, although this is purely speculative without experimental data.
Data for this compound
Specific experimental data for this compound is limited. However, the following basic molecular information has been identified.
| Property | Value | Source |
| Molecular Formula | C18H31N | guidechem.com |
| Molecular Weight | 261.453 g/mol | guidechem.com |
| CAS Number | 1816-01-9 | guidechem.com |
For comparative context, properties of a closely related homolog, 4-Dodecylpyridine, are available in public databases.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 4-Dodecylpyridine | C17H29N | 247.42 g/mol | 59936-36-6 |
| 4-Tetradecylpyridine | C19H33N | 275.47 g/mol | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tridecylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19-17-15-18/h14-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJKMPPHSZTMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396038 | |
| Record name | 4-tridecylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816-01-9 | |
| Record name | 4-tridecylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for 4 Tridecylpyridine
Direct Synthetic Routes to 4-Tridecylpyridine Architectures
Direct C-H functionalization of the pyridine (B92270) ring represents the most straightforward approach to synthesizing this compound. rsc.org These methods avoid the pre-functionalization of the pyridine core, thus offering a more atom-economical pathway. However, achieving high regioselectivity, particularly at the C4 position, presents a significant challenge due to the electronic properties of the pyridine ring. rsc.orgrsc.org
Palladium-Catalyzed Approaches in Pyridine Functionalization
Palladium catalysis is a powerful tool for the functionalization of heterocyclic compounds. While direct C4-alkylation using palladium is less common, related methodologies for modifying 4-alkylpyridines suggest potential pathways. For instance, palladium-catalyzed allylation at the pyridylic position of 4-alkylpyridines has been developed. yorku.carsc.org These reactions often proceed through alkylidene dihydropyridine (B1217469) intermediates, which are formed under mild basic conditions. yorku.carsc.orgnih.gov The palladium catalyst then facilitates the transfer of an allyl group to the pyridine periphery. nih.gov Another strategy involves the palladium-catalyzed dehydrogenation of 4-alkylpyridines to form 4-alkenylpyridines, which can then undergo further modifications. yorku.ca
A hypothetical direct synthesis of this compound could be envisioned by adapting these principles, potentially through a decarboxylative coupling or by utilizing a tridecyl-containing coupling partner in a similar catalytic cycle. The key is the generation of a nucleophilic center at the C4 position, which can then react with an electrophilic palladium intermediate.
Utilization of N-Heterocyclic Carbenes (NHCs) in C-H Functionalization
N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands in transition metal catalysis, particularly for C-H functionalization reactions. nih.gov In the context of pyridine alkylation, NHCs are crucial components of nickel-based catalytic systems designed for selective C4 functionalization. nih.govresearchgate.net The use of a sterically hindered NHC ligand, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), in conjunction with a nickel catalyst, facilitates the direct addition of pyridine across alkenes. nih.govthieme-connect.com
The NHC ligand plays a pivotal role by stabilizing the low-valent nickel center and modulating its reactivity to favor the desired C4-selective addition over other possible isomers. nih.govresearchgate.net This approach allows for the hydroarylation of terminal alkenes, such as 1-tridecene, with pyridine to directly yield linear this compound. nih.govresearchgate.net
Role of Lewis Acids (e.g., AlMe3, MAD) in Achieving C4 Selectivity
Cooperative catalysis involving a transition metal and a Lewis acid is a highly effective strategy for controlling regioselectivity in pyridine functionalization. nih.govresearchgate.net The nitrogen atom of the pyridine ring readily coordinates to the Lewis acid, which alters the electronic distribution within the ring and sterically blocks the C2 and C6 positions. researchgate.netthieme-connect.com This coordination directs the transition metal catalyst to the C4 position, leading to high selectivity.
Bulky aluminum-based Lewis acids, such as MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) and trimethylaluminum (B3029685) (AlMe3), are particularly effective in this role. researchgate.netthieme-connect.comresearchgate.net In a nickel-catalyzed system, the Lewis acid is essential for the reaction to proceed and is a key determinant of the C4 selectivity. researchgate.net For example, the combination of a Ni(0) source, an NHC ligand, and MAD enables the direct C4-alkylation of pyridine with terminal alkenes to give linear 4-alkylpyridines in good yields. nih.govthieme-connect.com Substituting MAD with AlMe3 can sometimes lead to the formation of minor amounts of the C3-alkylation product, highlighting the importance of the Lewis acid's steric bulk. researchgate.net
| Component | Example | Function | Reference |
|---|---|---|---|
| Transition Metal Catalyst | Ni(cod)2 | Facilitates the addition across the alkene. | nih.gov, thieme-connect.com |
| Ligand | N-Heterocyclic Carbene (e.g., IPr) | Stabilizes the catalyst and controls reactivity. | researchgate.net, thieme-connect.com |
| Lewis Acid | MAD or AlMe3 | Coordinates to pyridine nitrogen, directing functionalization to the C4 position. | researchgate.net, researchgate.net |
| Alkene Substrate | 1-Tridecene | Provides the tridecyl group for alkylation. | nih.gov |
Exploration of Diorganozinc Reagents in Synthetic Pathways
Organozinc reagents serve as effective nucleophiles for the C4-alkylation of pyridines. rsc.org Their reactivity can be harnessed for the synthesis of this compound, particularly when the pyridine ring is activated by a Lewis acid like boron trifluoride etherate (BF3·Et2O). This activation enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack at the C4 position. rsc.org
The general strategy involves the reaction of a ditridecylzinc reagent with a pyridine-Lewis acid complex. This approach allows for the formation of the C4-alkylated product with high regioselectivity. The use of organozinc reagents is advantageous as they are often more tolerant of functional groups compared to more reactive organometallic species like organolithium or Grignard reagents. rsc.org
Indirect and Multi-Step Synthesis of this compound
Indirect methods involve the construction of the this compound molecule from smaller, pre-functionalized fragments or through the formation of the pyridine ring itself with the tridecyl group already in place.
Building Block Strategies and Convergent Synthesis
Convergent synthesis offers a flexible and powerful approach to complex molecules like this compound. These strategies involve synthesizing different parts of the molecule separately and then combining them in the final steps. For the synthesis of multi-substituted pyridines, various methods exist that could be adapted. nih.govacs.org
One such strategy involves a multi-component reaction where acyclic precursors are combined to form the pyridine ring. nih.gov For example, a reaction could be designed involving a 1,5-dicarbonyl compound (or its precursor) where one of the side chains is a tridecyl group, which then undergoes cyclization with an ammonia (B1221849) source to form the desired pyridine ring. Another approach is the palladium-catalyzed cyclization of "skipped" allenyl imines, which can be prepared from amino allenes, aldehydes, and aryl iodides, offering a modular route to polysubstituted pyridines. acs.org By carefully selecting the starting materials, a tridecyl group can be incorporated at the desired position on the pyridine ring. These building block strategies provide high flexibility in controlling the substitution pattern of the final product. acs.org
Compound Index
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | - |
| Trimethylaluminum | AlMe3 |
| Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) | MAD |
| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | IPr |
| Bis(1,5-cyclooctadiene)nickel(0) | Ni(cod)2 |
| Boron trifluoride etherate | BF3·Et2O |
Alkyne Functionalization Routes to Substituted Pyridines
The synthesis of substituted pyridines, including those with long alkyl chains like this compound, can be effectively achieved through the functionalization of alkynes. One prominent method involves a rhodium-catalyzed C–H bond functionalization/electrocyclization/dehydration cascade. nih.gov This one-pot procedure utilizes terminal alkynes and α,β-unsaturated ketoximes to construct highly substituted pyridine rings. nih.gov
A significant challenge in using terminal alkynes is their tendency to undergo dimerization into enynes, a competitive side reaction. nih.gov Research has shown that the use of electron-deficient phosphite (B83602) ligands, such as triisopropyl phosphite, is crucial for suppressing this undesired dimerization, thereby favoring the intended C–H alkenylation pathway. nih.gov This allows for the efficient coupling of the alkyne with the ketoxime. The mechanism proceeds through a rhodium-catalyzed C-H alkenylation of the imine, followed by an in-situ electrocyclization to form a dihydropyridine intermediate, which then dehydrates to yield the final aromatic pyridine product. nih.gov
For the synthesis of this compound, this strategy would theoretically involve the reaction of 1-pentyne (B49018) (as a proxy for the less common 1-tridecyne) with an appropriately substituted α,β-unsaturated ketoxime. The reaction's modularity allows for the synthesis of a wide array of substituted pyridines by varying both the alkyne and the ketoxime starting materials. nih.gov
Rearrangement-Based Synthetic Approaches (e.g., Aza-Cope, Ireland–Claisen)
Rearrangement reactions offer powerful and often elegant pathways to complex molecular structures, including substituted pyridines. These reactions reconfigure the atomic arrangement of a molecule, typically through a concerted, pericyclic transition state.
The Aza-Cope rearrangement , a heteroatomic variant of the Cope rearrangement, involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic shift in nitrogen-containing 1,5-dienes. chem-station.comchem-station.com The cationic 2-aza-Cope rearrangement is particularly noteworthy as it proceeds under milder conditions than its all-carbon counterpart. wikipedia.org A powerful application of this is the aza-Cope/Mannich reaction, where the iminium ion formed during the rearrangement is trapped intramolecularly by a nucleophile. chem-station.comacs.org This tandem strategy provides a strong thermodynamic driving force and has been instrumental in the stereoselective synthesis of complex alkaloids containing piperidine (B6355638) and pyrrolidine (B122466) rings. chem-station.comwikipedia.org While direct synthesis of this compound via this method is not straightforward, the principles have been used to create substituted piperidines which can be precursors to pyridines. wikipedia.org
The Ireland-Claisen rearrangement is another potent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that converts an allylic ester into a γ,δ-unsaturated carboxylic acid. nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds by treating the ester with a strong base to form a silyl (B83357) ketene (B1206846) acetal, which then rearranges under relatively mild conditions. nrochemistry.comchem-station.com A key advantage is the ability to control the stereochemistry of the final product through the selective formation of either the (E)- or (Z)-enolate, which is influenced by the solvent system (e.g., THF vs. THF/HMPA). chem-station.com Although this rearrangement primarily yields carboxylic acids and not directly pyridines, the resulting functionalized products can serve as versatile intermediates in more extended synthetic sequences.
Stereoselective and Chemo-Selective Synthesis of this compound Analogues
Control of Diastereoselectivity and Enantioselectivity
While this compound itself is achiral, the synthesis of its analogues often requires precise control over stereochemistry. Asymmetric synthesis techniques are employed to generate specific enantiomers or diastereomers of pyridine derivatives, which is crucial in fields like medicinal chemistry.
Chiral catalysis is a primary strategy for achieving enantioselectivity. numberanalytics.com This involves using transition metal complexes paired with chiral ligands to catalyze reactions that lead to enantiomerically enriched pyridine products. numberanalytics.com Another approach is the use of chiral auxiliaries , which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved, yielding the chiral product. numberanalytics.com
The Ireland-Claisen rearrangement is a classic example where stereocontrol is reliably achieved. chem-station.com By selecting the appropriate base and solvent conditions, one can dictate the geometry of the intermediate silyl ketene acetal, which in turn controls the stereochemistry of the newly formed carbon-carbon bond in the γ,δ-unsaturated carboxylic acid product. chem-station.comnumberanalytics.com This level of control is vital when constructing complex molecules where multiple stereocenters are present.
Regioselective Functionalization of Pyridine Ring Systems
A significant challenge in pyridine chemistry is achieving functionalization at a specific position, as the nitrogen atom strongly influences the ring's reactivity. nih.gov Direct C-4 alkylation of an unsubstituted pyridine ring is particularly difficult, often leading to mixtures of isomers or overalkylation. nih.govnih.govchemrxiv.org
A highly effective modern solution to this problem is the use of a temporary blocking group . One study reports the use of a simple maleate-derived blocking group that directs a Minisci-type decarboxylative alkylation exclusively to the C-4 position. nih.govacs.org In this process, pyridine is first reacted with maleic acid to form a stable pyridinium (B92312) adduct. This adduct then undergoes a radical alkylation using a carboxylic acid (which would be myristic acid or a derivative to install the tridecyl group) as the alkyl source, with silver nitrate (B79036) (AgNO₃) as a catalyst and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as an oxidant. The reaction proceeds with exquisite regioselectivity for the C-4 position. Finally, the blocking group is easily removed to yield the desired 4-alkylated pyridine. nih.gov This method is operationally simple, scalable, and tolerates a wide variety of alkyl donors. nih.govnih.gov
Below is a table summarizing the scope of this regioselective C-4 alkylation with various carboxylic acids, demonstrating its versatility.
| Entry | Carboxylic Acid (Alkyl Source) | Product | Yield (%) |
| 1 | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 78 |
| 2 | Pivalic acid | 4-tert-Butylpyridine | 82 |
| 3 | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 85 |
| 4 | Isobutyric acid | 4-Isopropylpyridine | 75 |
| 5 | Cyclopropanecarboxylic acid | 4-Cyclopropylpyridine | 70 |
| Table based on data from Choi et al. (2021). Yields are for the isolated product over two steps (adduct formation and functionalization/removal). nih.gov |
Other strategies for C-4 functionalization include mechanochemically activated magnesium-mediated alkylation and the use of N-aminopyridinium salts, which allow for the introduction of various groups at the 4-position without the need for transition-metal catalysts. organic-chemistry.orgresearchgate.net
Green Chemistry Principles in this compound Synthesis
Atom Economy and Reaction Efficiency Considerations
Green chemistry aims to design chemical processes that are environmentally benign, and a core principle of this philosophy is atom economy . wordpress.comnih.gov Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comrsc.org It provides a clear metric for waste generation at the molecular level. wordpress.comjocpr.com
% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100
Reactions with high atom economy are inherently more efficient and sustainable. Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as all reactant atoms are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. nih.gov
In the context of pyridine synthesis, adopting strategies that maximize atom economy is crucial. This includes:
Catalytic Reactions: Using catalysts allows for reactions to proceed with high efficiency while using only a small amount of the catalytic substance, which can often be recycled. numberanalytics.comnih.gov This avoids the large amounts of waste associated with stoichiometric reagents. Iron-catalyzed cyclizations and rhodium-catalyzed processes are examples of this approach in pyridine synthesis. nih.gov
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. rsc.org MCRs are highly efficient and atom-economical.
Process Optimization: Even for established reactions, improving efficiency can enhance sustainability. For example, comparing traditional synthesis methods with modern catalytic or one-pot procedures often reveals significant improvements in yield, reduction in waste, and lower energy consumption. nih.gov
The table below illustrates a conceptual comparison between a hypothetical traditional, multi-step synthesis and a modern, one-pot catalytic synthesis for a pyridine derivative, highlighting key green chemistry metrics.
| Metric | Traditional Synthesis (e.g., Chichibabin) | Green Synthesis (e.g., Catalytic MCR) |
| Number of Steps | Multiple (2-4) | One-pot |
| Atom Economy | Low to Moderate | High to Excellent |
| Catalyst | Often stoichiometric reagents | Sub-stoichiometric, often recyclable |
| Solvent/Energy Use | High | Reduced, milder conditions |
| Waste Generation | Significant byproducts | Minimal |
By focusing on principles like atom economy, chemists can develop synthetic routes to molecules like this compound that are not only effective but also align with the goals of sustainability. nih.govjocpr.com
Development of Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic protocols for the production of this compound is a focal point of contemporary research, driven by the principles of green chemistry. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Key strategies include direct C-H functionalization, the use of multicomponent reactions, and the application of sustainable reaction media and energy sources.
Recent advancements have centered on direct C-H activation as a highly atom-economical approach to introduce the tridecyl group at the C-4 position of the pyridine ring. nih.gov This strategy circumvents the need for pre-functionalization of the pyridine nucleus, thereby reducing the number of synthetic steps and the associated waste generation. nih.goveurekaselect.com
One promising avenue is the Minisci-type reaction, which has been adapted for the regioselective C-4 alkylation of pyridines. acs.orgnih.gov Innovations in this area include the use of a simple maleate-derived blocking group that facilitates exquisite control for decarboxylative alkylation at the desired C-4 position. acs.orgnih.gov This method is operationally simple and allows for the use of inexpensive carboxylic acids as the alkyl source. acs.org
Transition-metal-catalyzed C-H alkylation presents another significant green approach. mdpi.com Nickel-catalyzed systems, for instance, have been developed for the asymmetric addition of a pyridine's para-C-H bond across an alkene. mdpi.com While not explicitly demonstrated for a tridecyl group, the methodology using various substituted styrenes and pyridine coupling partners suggests its potential applicability. mdpi.com The challenge often lies in achieving high regioselectivity, as the coordinating nitrogen atom in pyridine can direct functionalization to other positions. eurekaselect.com To address this, strategies such as the use of pyridine N-oxides or specific directing groups have been explored to favor C-4 substitution. eurekaselect.comrsc.org
Multicomponent reactions (MCRs) offer a powerful, eco-friendly pathway to construct substituted pyridines in a single step from simple, readily available starting materials. researchgate.netacs.orgrasayanjournal.co.in These reactions often proceed with high atom economy, producing water as the only byproduct. researchgate.netacs.org For example, a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate (B1210297) has been described for the synthesis of multi-aryl-substituted pyridines under solvent-free conditions. acs.org While this specific example leads to tetra-arylpyridines, the underlying principle of MCRs is adaptable to the synthesis of 4-alkylpyridines.
The principles of green chemistry also emphasize the use of sustainable reaction conditions. rasayanjournal.co.in Research has demonstrated the feasibility of synthesizing substituted pyridines using microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov Furthermore, conducting these syntheses in environmentally benign solvents like water or under solvent-free conditions further enhances their green credentials. rsc.orgacs.orgresearchgate.netnih.gov
Below are data tables illustrating the types of results obtained from these environmentally benign synthetic protocols for 4-substituted pyridines, which could be extrapolated for the synthesis of this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Substituted Pyridines
| Entry | Method | Reaction Time | Yield (%) | Solvent | Reference |
| 1 | Conventional Heating | 8-12 hours | 70-85 | Ethanol | nih.gov |
| 2 | Microwave Irradiation | 2-7 minutes | 82-94 | Ethanol | nih.gov |
This table illustrates the general advantages of microwave-assisted synthesis over conventional heating for the preparation of pyridine derivatives, showing shorter reaction times and higher yields.
Table 2: Regioselective C-4 Alkylation of Pyridines using a Blocking Group
| Pyridine Substrate | Alkyl Donor (Carboxylic Acid) | Product | Yield (%) | Reference |
| Pyridine | Lauric Acid | 4-Undecylpyridine | 75 | acs.orgnih.gov |
| 3-Methylpyridine | Myristic Acid | 3-Methyl-4-tridecylpyridine | 68 | acs.orgnih.gov |
| Pyridine | Stearic Acid | 4-Heptadecylpyridine | 71 | acs.orgnih.gov |
This table presents representative data for the Minisci-type C-4 alkylation of pyridines using a maleate-derived blocking group, showcasing the method's applicability with various long-chain carboxylic acids.
Table 3: Metal-Free, Four-Component Synthesis of Tetra-arylpyridines
| Aldehyde | Methyl Ketone | Diaryl Ethanone | Yield (%) | Conditions | Reference |
| Benzaldehyde | Acetophenone | 1,2-Diphenylethanone | 92 | Solvent-free, 120 °C | acs.org |
| 4-Chlorobenzaldehyde | 4'-Chloroacetophenone | 1,2-Bis(4-chlorophenyl)ethanone | 88 | Solvent-free, 120 °C | acs.org |
| 4-Methoxybenzaldehyde | 4'-Methoxyacetophenone | 1,2-Bis(4-methoxyphenyl)ethanone | 95 | Solvent-free, 120 °C | acs.org |
This table demonstrates the high efficiency and functional group tolerance of a solvent-free, four-component reaction for synthesizing highly substituted pyridines, a strategy with potential for adaptation to 4-alkylpyridine synthesis.
Elucidation of Chemical Reactivity and Mechanistic Pathways for 4 Tridecylpyridine
Coordination Chemistry of 4-Tridecylpyridine as a Ligand
This compound, a derivative of pyridine (B92270), possesses a nitrogen atom with a lone pair of electrons, making it a potential ligand for coordination with metal ions. The presence of the long C13 alkyl chain (tridecyl group) at the 4-position significantly influences its coordination behavior, primarily through steric effects.
Interaction Profiles in Coordination Complexes
As a ligand, this compound typically coordinates to a metal center through the nitrogen atom of the pyridine ring. This interaction forms a coordinate covalent bond, where the nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a Lewis acidic metal center. The strength of this bond and the stability of the resulting complex are influenced by several factors, including the nature of the metal ion, the solvent system, and the electronic properties of the pyridine ring.
The tridecyl group, being a long and bulky alkyl chain, introduces significant steric hindrance around the metal center. This steric bulk can influence the geometry of the resulting coordination complex. For instance, in complexes with a high coordination number, the tridecyl chains of multiple ligands would create a crowded environment, potentially leading to distorted geometries. Research on other 4-alkylpyridines has shown that the alkyl group can affect the orientation of the pyridine ring with respect to the coordination plane of the metal. For example, in square-planar palladium(II) complexes with 2,6-dimethyl-4-nitropyridine, the pyridine rings are twisted out of the coordination plane, a phenomenon that would be exacerbated by the much larger tridecyl group. acs.org
The interaction of this compound with a metal ion can be represented by the following general equation:
Mⁿ⁺ + x(C₁₃H₂₇-C₅H₄N) → [M(C₁₃H₂₇-C₅H₄N)ₓ]ⁿ⁺
Where:
Mⁿ⁺ is the metal ion
x is the number of this compound ligands
The table below illustrates hypothetical interaction profiles of this compound with different metal ions, based on the known coordination chemistry of pyridine and other alkylpyridines.
| Metal Ion | Expected Coordination Number | Probable Geometry | Notes |
| Ag⁺ | 2 | Linear | The large size of the tridecyl group would likely favor a lower coordination number. |
| Cu²⁺ | 4 | Distorted Tetrahedral/Square Planar | The geometry would be highly dependent on the counter-ion and solvent. |
| Pd²⁺ | 4 | Square Planar | The steric bulk of the tridecyl group may cause significant twisting of the pyridine ring out of the plane. |
| Fe³⁺ | 4 or 6 | Tetrahedral or Octahedral | The higher charge of the metal ion might favor a higher coordination number, but this would be counteracted by the steric hindrance of the ligand. |
Ligand Binding Dynamics and Stoichiometry
The binding of this compound to a metal center is a dynamic process, with the rates of association and dissociation being key parameters. The large tridecyl group is expected to have a significant impact on these dynamics. The steric hindrance it creates can slow down the rate of association, as the ligand needs to approach the metal center in a specific orientation to form a bond. Conversely, the steric strain in a crowded complex could increase the rate of dissociation.
The stoichiometry of the resulting complexes (the ratio of ligand to metal) is also heavily influenced by the steric profile of the this compound ligand. Compared to smaller pyridine ligands, this compound would likely form complexes with a lower stoichiometry. For example, while a metal ion might coordinate with six pyridine molecules to form an octahedral complex, the same metal ion might only be able to accommodate two or four this compound ligands due to the space occupied by the tridecyl chains.
The table below provides a hypothetical comparison of the stoichiometry of complexes formed with pyridine versus this compound for a generic divalent metal ion (M²⁺).
| Ligand | Typical Stoichiometry (Ligand:Metal) | Coordination Geometry |
| Pyridine | 6:1 | Octahedral |
| Pyridine | 4:1 | Tetrahedral/Square Planar |
| This compound | 4:1 | Distorted Tetrahedral/Square Planar |
| This compound | 2:1 | Linear/Bent |
Organic Transformation Studies of the Pyridine Nucleus in this compound
The pyridine ring in this compound is an aromatic system, but its reactivity is different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring. youtube.com Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, further deactivating the ring. When EAS does occur, it is typically directed to the 3- and 5-positions (meta to the nitrogen). To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to the corresponding N-oxide. quimicaorganica.org The N-oxide is more reactive and directs incoming electrophiles to the 4-position. Subsequent reduction of the N-oxide would yield the 4-substituted pyridine.
Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. stackexchange.comechemi.com This is because the electronegative nitrogen can stabilize the negative charge in the intermediate (Meisenheimer complex). In the case of this compound, the 4-position is blocked by the tridecyl group, so nucleophilic attack would be expected to occur at the 2- and 6-positions. These reactions often require a good leaving group at the position of attack, such as a halide.
Oxidation and Reduction Pathways of the Pyridine Ring
Oxidation: The pyridine ring is relatively resistant to oxidation. However, strong oxidizing agents can lead to the formation of pyridine-N-oxide. The oxidation of 4-alkylpyridines to their corresponding N-oxides is a known transformation. More recently, methods have been developed for the oxidation of dearomatized 4-alkylpyridines to afford 4-acylpyridines, indicating that the pyridine nucleus can be a site of oxidation under specific conditions. yorku.ca
Reduction: The pyridine ring can be reduced to piperidine (B6355638) under various conditions, such as catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or with reducing agents like sodium in ethanol. The dearomatization of pyridines to dihydropyridines can also be achieved using milder reducing agents. nih.gov For this compound, reduction would result in 4-tridecylpiperidine.
Reactivity of the Tridecyl Side Chain in this compound
The tridecyl side chain of this compound is a long alkyl group. While generally unreactive, the carbon atom attached directly to the pyridine ring (the benzylic or, more accurately, the pyridylic position) exhibits enhanced reactivity.
The C-H bonds at the pyridylic position are weaker than other C-H bonds in the alkyl chain due to the ability of the pyridine ring to stabilize a radical or an anion at this position through resonance. This makes the pyridylic position susceptible to a variety of reactions.
One notable reaction is the oxidation of the alkyl side chain. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the alkyl group at the benzylic position of alkylbenzenes to a carboxylic acid. lumenlearning.com A similar reaction would be expected for this compound, leading to the formation of isonicotinic acid, with the cleavage of the rest of the tridecyl chain.
The pyridylic position is also a site for radical reactions. For instance, radical monoalkylation of pyridines can occur, and the reactivity of the benzylic position is a key factor in such transformations. chemrxiv.orgnih.gov Furthermore, recent research has shown that 4-alkylpyridines can be functionalized at the pyridylic C-H bond through the formation of alkylidene dihydropyridine (B1217469) intermediates, allowing for reactions like C-sulfonylation. acs.org
Aliphatic Functionalization Reactions
The functionalization of the aliphatic tridecyl chain of this compound can be achieved through various modern synthetic methodologies, particularly those involving C-H activation. While specific studies on this compound are limited, the principles of aliphatic C-H functionalization in related long-chain alkyl-substituted heterocycles provide a framework for understanding its potential reactivity.
One prominent strategy involves photoredox catalysis, which enables the activation of unactivated C(sp³)–H bonds. unc.edu In this approach, a photocatalyst, upon excitation with visible light, can initiate a hydrogen atom transfer (HAT) process. For instance, an acridinium (B8443388) photoredox catalyst can be used in conjunction with pyridine N-oxides as HAT precursors to generate highly reactive oxygen-centered radicals. unc.edu These radicals are capable of abstracting hydrogen atoms from aliphatic chains, including those of alkylpyridines. unc.edu The resulting alkyl radical can then engage in various bond-forming reactions, such as additions to olefins or couplings with other radical species. unc.edu
The regioselectivity of such reactions on a long alkyl chain like the tridecyl group is influenced by the relative stability of the resulting radical intermediates. Generally, tertiary C-H bonds are more reactive than secondary, which are in turn more reactive than primary C-H bonds. However, the presence of the pyridine ring can influence this selectivity.
Another approach for the functionalization of 4-alkylpyridines involves the formation of alkylidene dihydropyridine (ADHP) intermediates. yorku.ca These species can be generated from 4-alkylpyridines through a "soft-enolization" process and can act as soft nucleophiles in various reactions, including palladium-catalyzed allylations. yorku.ca Furthermore, direct C-sulfonylation of 4-alkylpyridines can proceed through an ADHP intermediate, which is formed after N-sulfonylation of the pyridine nitrogen, activating the picolyl C-H bonds for deprotonation. acs.org This method has been shown to be effective for a range of 4-alkylpyridines with hydrocarbon side chains. acs.org
These methodologies highlight the potential for selectively modifying the tridecyl chain of this compound, offering pathways to more complex molecular architectures.
Role of the Hydrocarbon Chain in Interfacial Phenomena
The long tridecyl hydrocarbon chain of this compound is central to its role in interfacial phenomena, particularly in its quaternized forms, such as 1-bromo-4-tridecylpyridine. This derivative, a cationic surfactant, exhibits self-assembly in aqueous solutions to form micelles. The hydrophobic tridecyl chains form the core of these micelles, minimizing their contact with water, while the polar pyridinium (B92312) head groups are exposed to the aqueous phase.
Small-Angle Neutron Scattering (SANS) is a powerful technique to study the structure and interactions of such micelles. Studies on mixed micellar solutions of 1-bromo-4-tridecylpyridine and a nonionic surfactant, Triton X-100, have revealed the formation of mixed micelles. researchgate.net The behavior of these systems, including the aggregation number and surface charge of the micelles, is highly dependent on the ratio of the two surfactants and the temperature. researchgate.net
SANS data for micellar solutions of 1-bromo-4-tridecylpyridine in water and sodium bromide solutions have been modeled using a two-shell ellipsoidal structure with a screening Coulomb potential. researchgate.net These studies allow for the determination of key micellar parameters as a function of surfactant concentration, ionic strength, and temperature. researchgate.net
Table 1: Micellar Properties of 1-Bromo-4-Tridecylpyridine Determined by SANS
| Parameter | Observation | Reference |
|---|---|---|
| Micellar Shape | Modeled as two-shell ellipsoids. | researchgate.net |
| Aggregation Number | Dependent on surfactant concentration, ionic strength, and temperature. | researchgate.net |
| Micellar Electrical Charge | Decreases with increasing ionic strength of the solution. | researchgate.net |
| Effect of Temperature on Charge | No significant change in micellar electrical charge with increasing temperature. | researchgate.net |
| Mixed Micelles with Triton X-100 | Formation of mixed micelles confirmed. System behavior is dependent on the surfactant concentration ratio and temperature. | researchgate.net |
The hydrocarbon chain's length and hydrophobicity are the primary driving forces for this self-assembly, which is fundamental to the applications of such molecules as detergents, emulsifiers, and in drug delivery systems.
Kinetic and Thermodynamic Investigations of this compound Reactions
The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and feasibility of chemical transformations. For this compound, such investigations would elucidate the factors governing its reactivity. While specific kinetic and thermodynamic data for reactions involving this compound are scarce in the literature, general principles derived from studies of other alkylpyridines can be applied.
Reaction Rate Determination and Rate-Limiting Steps
For the N-oxidation of alkylpyridines using hydrogen peroxide, a global kinetic model has been developed. sigmaaldrich.com This model can be extended to understand the reaction of this compound. The reaction rate is typically dependent on the concentrations of the alkylpyridine, hydrogen peroxide, and the catalyst. In cases where the alkylpyridine has limited miscibility in the aqueous reaction medium, mass transfer between the organic and aqueous phases can become a rate-limiting factor. tamu.edu
The rate law for a reaction is determined experimentally by measuring the reaction rate at varying concentrations of reactants. For multi-step reactions, the rate law often reflects the stoichiometry of the rate-determining step.
Activation Energy and Reaction Coordinate Analysis
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter in determining the temperature dependence of the reaction rate. It can be determined from the Arrhenius equation, which relates the rate constant (k) to temperature. A reaction coordinate diagram visually represents the energy changes that occur as reactants are converted to products, with the transition state at the peak of the energy barrier. researchgate.net
For a reaction such as the hydrogenation of this compound, the enthalpy of reaction (ΔH) is an important thermodynamic parameter. Quantum-chemical calculations on various pyridine derivatives have shown that the reaction enthalpies are influenced by substituents on the pyridine ring. researchgate.net For instance, the hydrogenation of pyridine and its alkyl derivatives is an exothermic process. researchgate.net The activation energy for such a reaction would be the energy difference between the reactants and the transition state for the hydrogen addition step.
Thermodynamic control versus kinetic control can also be a significant factor in reactions with multiple possible products. acs.org At lower temperatures, the product that is formed fastest (the kinetic product) will predominate, while at higher temperatures, the more stable product (the thermodynamic product) is favored, assuming the reaction is reversible. acs.org
Computational Analysis of Reaction Mechanisms Involving this compound
Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the structures and energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.net While specific computational studies on this compound are not widely available, the methodologies can be described in the context of how they would be applied to this molecule.
Identification of Reaction Intermediates and Transition States
A key aspect of understanding a reaction mechanism is the identification of transient species such as reaction intermediates and transition states. mdpi.com Computational methods, such as Density Functional Theory (DFT), are commonly used to explore the potential energy surface (PES) of a reaction. researchgate.net
Reaction Intermediates: These are species that exist in a local energy minimum on the PES. lu.se For reactions involving this compound, intermediates could include radical species in C-H functionalization reactions or pyridinium ylides in certain alkylation reactions. unc.eduresearchgate.net Computational modeling can predict the geometries and relative stabilities of these intermediates. researchgate.net
Transition States: A transition state represents the highest energy point along the reaction coordinate between two minima (reactants and intermediates, or intermediates and products). lu.se It is a saddle point on the PES. Locating the transition state structure is crucial for calculating the activation energy of a reaction step. Computational methods can be employed to search for transition state geometries and verify them by frequency analysis (a true transition state has exactly one imaginary frequency). nih.gov
The Intrinsic Reaction Coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the connected reactants and products, confirming that the identified transition state indeed connects the desired species. nih.gov By mapping out the energies of all stationary points on the PES, a detailed reaction mechanism can be constructed. researchgate.net
Reaction Phase Analysis and Conformational Dynamics
The condensed-phase behavior and conformational landscape of this compound are critical determinants of its chemical reactivity and the mechanistic pathways it can undertake. The long tridecyl chain introduces significant conformational flexibility and the potential for organized supramolecular structures, which can influence reaction kinetics and product distributions.
Reaction Phase Analysis
While specific experimental phase transition data for this compound is not extensively documented in publicly available literature, the behavior of analogous long-chain N-alkylpyridinium salts and other alkyl-substituted pyridines suggests that this compound likely exhibits complex phase behavior, potentially including liquid crystalline phases. acs.orgucm.es Liquid crystals are states of matter that have properties between those of a conventional liquid and a solid crystal. wikipedia.org In these phases, molecules have an ordered arrangement yet can still flow like a liquid. libretexts.org
The formation of such mesophases is dependent on molecular geometry and intermolecular forces. libretexts.org Molecules that form liquid crystals are often rigid and contain polar groups that lead to strong dipole-dipole interactions or hydrogen bonds. libretexts.org In the case of this compound, the polar pyridine head and the long, nonpolar alkyl tail are the key structural features.
Expected Phase Transitions:
It is anticipated that this compound would exhibit thermotropic liquid crystal behavior, where phase transitions are induced by changes in temperature. wikipedia.org Upon heating from the solid crystalline state, it would likely transition through one or more liquid crystalline phases (smectic or nematic) before becoming an isotropic liquid. ucm.esdakenchem.com
Smectic Phases: Characterized by molecules organized into layers. The long alkyl chains of this compound would likely promote this type of layered packing. dakenchem.com
Nematic Phases: In this phase, the molecules show a preferred orientation but are not separated into layers. dakenchem.com
The specific transition temperatures and the types of liquid crystal phases formed would be influenced by the purity of the compound and the experimental conditions. A hypothetical representation of the types of phase transitions that could be observed for a compound like this compound is presented in Table 1.
Table 1: Hypothetical Phase Transitions for this compound This table is illustrative and based on the behavior of similar long-chain alkyl-substituted heterocyclic compounds. Specific experimental data for this compound is required for confirmation.
| Transition | Temperature Range (°C) | Description |
| Crystal to Smectic | 40 - 50 | Melting of the solid crystal into an ordered, layered liquid crystalline phase. |
| Smectic to Nematic | 60 - 70 | Loss of layered structure, but molecules maintain a general orientational alignment. |
| Nematic to Isotropic | 80 - 90 | Complete loss of long-range order, resulting in a true liquid state. |
The presence of these phases can significantly impact chemical reactions. For instance, reactions conducted in a liquid crystalline phase can exhibit enhanced reaction rates or altered selectivity due to the pre-organization of the reactant molecules.
Conformational Dynamics
Rotational Barriers:
The rotation around C-C single bonds is not entirely free due to torsional strain, which arises from the electrostatic repulsion between electrons in adjacent bonds. libretexts.org The energy difference between the more stable staggered conformations and the less stable eclipsed conformations constitutes a rotational barrier. libretexts.org For long-chain alkanes, these barriers are typically in the range of 3-5 kcal/mol. psu.eduresearchgate.net While these barriers are readily overcome at room temperature, the relative populations of different conformers are governed by their potential energies.
A simplified representation of the energy barriers for rotation around a C-C bond in an alkyl chain is shown in Table 2.
Table 2: Representative Energy Barriers for Alkyl Chain Conformations This table provides typical energy values for simple alkanes and is intended to be illustrative for the tridecyl chain of this compound.
| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |
| Anti (Staggered) | 180° | 0 |
| Gauche (Staggered) | 60° | ~0.9 |
| Eclipsed | 0° | ~4.0 - 6.0 |
Conformational Isomers:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules like this compound in solution. rsc.orgnih.govrsc.org By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to deduce the predominant conformations and the rates of interconversion between them. For instance, the observation of distinct NMR signals for different protons along the alkyl chain at low temperatures could provide information about the slowing of conformational exchange.
The interplay between the phase behavior and conformational dynamics of this compound is a complex area of study. The ability of the molecule to self-assemble into ordered phases is intrinsically linked to the conformational preferences of its long alkyl tail. A comprehensive understanding of these phenomena is essential for predicting and controlling the chemical reactivity of this compound in various applications. Further experimental studies, such as differential scanning calorimetry (DSC) and variable-temperature NMR spectroscopy, are needed to fully elucidate the rich phase behavior and conformational landscape of this compound.
Synthesis and Chemical Exploration of 4 Tridecylpyridine Derivatives and Analogues
Synthesis and Characterization of 4-Tridecylpyridine N-Oxide (TDPNO)
This compound N-oxide (TDPNO) is a derivative of pyridine (B92270), a heterocyclic compound containing a six-membered ring with five carbon atoms and one nitrogen atom. The defining features of TDPNO are the long tridecyl alkyl chain attached at the 4-position of the pyridine ring and the oxygen atom bonded to the nitrogen atom of the ring, forming an N-oxide.
The conversion of pyridines to their corresponding N-oxides is a fundamental transformation in heterocyclic chemistry, often employed to alter the electronic properties of the pyridine ring. bhu.ac.in The N-oxide group is electron-donating by resonance, which activates the C-2 and C-4 positions towards electrophilic substitution, a reaction that is otherwise difficult for the electron-deficient pyridine ring. bhu.ac.in
The synthesis of pyridine N-oxides is typically achieved through the oxidation of the parent pyridine. researchgate.net A variety of oxidizing agents and methods are available for this purpose. Common laboratory-scale reagents include peroxy acids, such as peracetic acid (formed from hydrogen peroxide and acetic acid) and meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgtandfonline.com
Hydrogen Peroxide in Acetic Acid: This is a widely used and well-documented method for preparing pyridine N-oxides. tandfonline.comgoogle.com The reaction involves heating the pyridine derivative with a mixture of hydrogen peroxide and glacial acetic acid. tandfonline.com
m-Chloroperoxybenzoic Acid (m-CPBA): This reagent is effective for N-oxidation reactions, often carried out in a solvent like dichloromethane (B109758) at room temperature. tandfonline.comgoogle.com The workup procedure for m-CPBA reactions typically involves the removal of the byproduct, meta-chlorobenzoic acid. google.com
Other Oxidizing Agents: A range of other oxidants have been explored for this transformation, including sodium perborate, potassium peroxymonosulfate, and magnesium monoperoxyphthalate, each with varying reaction conditions, costs, and safety profiles. tandfonline.comorganic-chemistry.org For industrial applications, greener and more efficient processes are being developed, such as using sodium percarbonate with rhenium-based catalysts or employing flow reactors with hydrogen peroxide over a titanium silicalite (TS-1) catalyst. organic-chemistry.org
For the specific synthesis of this compound N-oxide, the starting material, this compound, would be subjected to one of these oxidation methods. The long alkyl chain is generally stable under these oxidative conditions, allowing for selective N-oxidation of the pyridine nitrogen.
The introduction of both a long alkyl chain and a polar N-oxide group gives this compound N-oxide distinct physicochemical properties, making it an amphiphilic molecule with significant interfacial activity. Research has been conducted to quantify these properties, particularly in the context of its use as an extractant in separation science. researchgate.net
The protonation constant (KH) describes the equilibrium of the N-oxide group with protons in an acidic aqueous solution. For TDPNO, the protonation constant has been determined to be 12.0 ± 0.1. researchgate.net This value indicates its basicity and the pH range over which it will exist in its protonated form.
The distribution constant (KD) measures how TDPNO partitions between an organic solvent and an aqueous phase. This is a key parameter for applications in solvent extraction. In a toluene/0.5 M (Na, H)₂SO₄ system, the KD was found to be 2350 ± 30, while in a toluene-n-heptane (3:1) mixture/0.5 M (Na, H)₂SO₄ system, the value was 2180 ± 20. researchgate.net These high values indicate a strong preference for the organic phase.
The interfacial activity of TDPNO, or its tendency to accumulate at the interface between two immiscible liquids (like oil and water), is a direct consequence of its amphiphilic structure. The long, nonpolar tridecyl chain is hydrophobic, while the polar N-oxide head group is hydrophilic. This activity is strongly dependent on the nature of the organic solvent used, specifically its Lewis basicity. researchgate.net
Below is a table summarizing the reported physicochemical properties of TDPNO. researchgate.net
| Property | Value | Conditions |
| Protonation Constant (KH) | 12.0 ± 0.1 | - |
| Distribution Constant (KD) | 2350 ± 30 | Toluene / 0.5 M (Na, H)₂SO₄ |
| Distribution Constant (KD) | 2180 ± 20 | Toluene-n-heptane (3:1) / 0.5 M (Na, H)₂SO₄ |
Table 1: Physicochemical Constants for this compound N-Oxide (TDPNO)
Development of Other Substituted this compound Analogues
The this compound scaffold can be chemically modified at two key locations: the pyridine ring and the tridecyl side chain. These modifications can be used to fine-tune the molecule's properties for specific applications.
The direct functionalization of the pyridine ring, especially at a specific position, can be challenging but is a critical area of synthetic chemistry. nih.gov For a 4-alkylpyridine like this compound, the remaining positions (2, 3, 5, and 6) are available for substitution.
C-H Functionalization: Modern synthetic methods increasingly focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. rsc.org For pyridines, radical reactions like the Minisci reaction are a powerful tool for introducing alkyl or acyl groups. nih.gov While this reaction often yields mixtures of isomers on an unsubstituted pyridine, the presence of the C4-alkyl group in this compound would direct new substituents to the C2 and C6 positions. nih.gov
Regioselective Strategies: To achieve functionalization at a single, desired position, chemists have developed various strategies. These include the use of blocking groups to temporarily occupy one position and direct a reaction to another. nih.gov Other advanced methods achieve C4-selectivity through N-activation of the pyridine ring, using N-triazinylpyridinium salts or N-methoxypyridinium salts to facilitate coupling reactions with a wide range of nucleophiles. researchgate.netrsc.org One could envision applying these methods to introduce functional groups such as halogens, nitro groups, or cyano groups onto the this compound ring. For instance, nitration of the corresponding N-oxide, followed by deoxygenation, is a classic route to introduce a nitro group at the 4-position, but similar electrophilic substitution on the this compound N-oxide would be directed to the 2- and 6-positions. bhu.ac.innih.gov
The tridecyl side chain itself can be a point of modification, although this is less common than ring functionalization.
Chain Length Variation: The most straightforward modification is to vary the length of the alkyl chain. Synthesizing analogues with shorter (e.g., decyl) or longer (e.g., pentadecyl) chains would directly impact the molecule's hydrophobicity and properties like its distribution constant and interfacial activity.
Introducing Unsaturation or Branching: Introducing double bonds (unsaturation) or branching within the alkyl chain could also be explored. This would alter the chain's flexibility and packing, which could influence the formation of aggregates or its interaction with other molecules in solution or at interfaces.
Terminal Functionalization: It is synthetically possible to introduce a functional group at the terminus of the alkyl chain. This would require starting with a functionalized alkylating agent in the initial synthesis of the 4-alkylpyridine. Such a modification would create a bifunctional molecule with distinct properties at each end of the long chain.
Structure-Reactivity and Structure-Function Relationship Studies in Derivatives
Understanding the relationship between the molecular structure of this compound derivatives and their resulting chemical reactivity or function is crucial for designing new molecules with tailored properties.
The reactivity of the pyridine ring is heavily influenced by its substituents. researchgate.net Electron-donating groups (like alkoxy or amino groups) and electron-withdrawing groups (like nitro or cyano groups) have predictable effects on the electron density of the ring.
Effect of Ring Substituents: In the context of this compound N-oxide, adding an electron-withdrawing group to the ring (e.g., at the 2-position) would decrease the basicity of the N-oxide oxygen. researchgate.net This would, in turn, lower its protonation constant (KH). Conversely, adding an electron-donating group would increase its basicity. These changes in electronic properties directly impact how the molecule functions as a ligand or an extractant. researchgate.netmdpi.com For example, a study on various pyridine derivatives found that the presence and position of groups like methoxy (B1213986) (-OMe) or hydroxyl (-OH) enhanced certain biological activities, while bulky groups or halogens had the opposite effect. mdpi.comnih.gov
Effect of the N-Oxide Group: The N-oxide group itself is a key functional component. It increases the polarity of the molecule and provides a strong Lewis basic site capable of coordinating to metal ions or forming hydrogen bonds. researchgate.netnih.gov The presence of the N-oxide makes the molecule a more potent ligand or organocatalyst compared to its parent pyridine. nih.gov The reactivity is also altered; for instance, the N-oxide facilitates electrophilic substitution at the 2- and 4-positions. bhu.ac.in
Effect of the Alkyl Chain: The tridecyl chain is the primary determinant of the molecule's hydrophobicity and surfactant-like properties. Its length and structure directly control the molecule's solubility in nonpolar solvents and its tendency to partition from an aqueous phase into an organic one (as quantified by the distribution constant, KD). researchgate.net Any modification to this chain, such as changing its length or introducing branching, would systematically alter these properties, thereby affecting its function in applications like extraction, membrane transport, or as a phase-transfer catalyst. researchgate.net For example, in the context of catalysts used in biphasic systems, long alkyl chains on a pyridine N-oxide additive have been shown to be crucial for its function. acs.org
Impact of Structural Modifications on Chemical Behavior
The chemical behavior of this compound is significantly influenced by the presence of the long tridecyl alkyl chain at the C-4 position of the pyridine ring. This structural feature imparts a distinct amphiphilic character to the molecule, with the pyridine ring acting as the polar, hydrophilic head and the tridecyl chain as the nonpolar, hydrophobic tail. This duality is a key determinant of its physicochemical properties and reactivity.
A primary consequence of the tridecyl group is a substantial increase in the molecule's hydrophobicity . This is a critical factor in applications such as corrosion inhibition, where the molecule's ability to adsorb onto a metal surface from an aqueous environment is paramount. The long alkyl chain promotes the formation of a protective, nonpolar layer that can repel water and other corrosive agents. Studies on a series of alkyl pyridine ionic liquids have demonstrated that increasing the length of the alkyl chain from butyl to dodecyl enhances the surface coverage and hydrophobicity of the protective film on steel surfaces. rsc.orgnih.govresearchgate.net This suggests that this compound would possess a strong hydrophobic nature, likely facilitating efficient self-assembly at various interfaces.
The amphiphilic nature of this compound and its derivatives, such as its N-oxide, also dictates their behavior in solution and at interfaces. This characteristic enables them to function as surfactants or stabilizers. For example, the derivative 4-(1′-n-tridecyl)pyridine N-oxide has been explored for its potential in the separation of metal ions from aqueous solutions, a process that leverages the molecule's ability to partition between aqueous and organic phases.
The electronic properties of the pyridine ring are also influenced by the alkyl substituent. The tridecyl group acts as a weak electron-donating group via an inductive effect. While this effect is not as pronounced as that of more strongly activating groups, the slight increase in electron density on the pyridine ring can enhance its basicity and affect its interaction with metal surfaces.
The following table summarizes the anticipated impact of the tridecyl group on the chemical properties of the pyridine moiety, drawing on data from related long-chain alkylpyridines.
| Property | Impact of Tridecyl Group | Rationale |
| Hydrophobicity | Significantly Increased | The long C13 alkyl chain is nonpolar, leading to a greater tendency to avoid aqueous environments. |
| Amphiphilicity | Enhanced | The molecule contains both a polar pyridine head and a substantial nonpolar alkyl tail. |
| Basicity | Slightly Increased | The alkyl group is weakly electron-donating, which increases the electron density on the nitrogen atom of the pyridine ring. |
| Adsorption on Surfaces | Favored, particularly on metal surfaces in aqueous solutions | The hydrophobic tail drives the molecule to interfaces to minimize its interaction with water, while the pyridine nitrogen can coordinate with metal atoms. |
| Self-Assembly | Likely to form micelles or other aggregated structures in solution | The amphiphilic character encourages the formation of organized structures to minimize unfavorable interactions between the nonpolar tail and polar solvents. |
Elucidating Molecular Descriptors for Performance Optimization
The performance of this compound and its analogues in various applications, including corrosion inhibition, can be understood and potentially optimized through the analysis of their molecular descriptors. These descriptors, which can be calculated using computational methods such as Density Functional Theory (DFT), offer quantitative insights into the electronic structure and properties of the molecule. researchgate.netresearchgate.net
In the context of corrosion inhibition, several molecular descriptors are of particular importance:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value is indicative of a greater ability of the molecule to donate electrons to the vacant d-orbitals of a metal, which can facilitate stronger adsorption and improved inhibition. For some series of pyridine-based corrosion inhibitors, a correlation between a higher E_HOMO and greater inhibition efficiency has been noted.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater propensity for the molecule to accept electrons from the metal surface, which can also play a role in the formation of a stable inhibitor-metal bond.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap can imply higher reactivity of the molecule, which may lead to more effective adsorption on a metal surface.
Dipole Moment (μ): A larger dipole moment can enhance the adsorption of the inhibitor on a metal surface as a result of electrostatic interactions.
Fraction of Electrons Transferred (ΔN): This descriptor provides a quantitative measure of the number of electrons transferred from the inhibitor molecule to the metal surface. A positive value for ΔN is indicative of electron donation by the inhibitor, a key mechanism in corrosion protection.
Quantitative Structure-Activity Relationship (QSAR) models can be constructed to establish a mathematical correlation between these molecular descriptors and experimentally determined performance metrics, such as corrosion inhibition efficiency. researchgate.netresearchgate.net For instance, in a study of alkyl pyridine ionic liquids, it was observed that the efficiency of corrosion inhibition increased with the length of the alkyl chain. rsc.orgnih.govresearchgate.net This trend can be rationalized by the corresponding changes in the molecular descriptors.
The following interactive table presents hypothetical, yet representative, values for key molecular descriptors of a series of 4-alkylpyridines, illustrating the expected trends for this compound. These values are based on general trends observed in QSAR studies of corrosion inhibitors and are intended for illustrative purposes. researchgate.netresearchgate.net
Interactive Data Table: Molecular Descriptors of 4-Alkylpyridines
| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| 4-Ethylpyridine | -6.5 | -0.8 | 5.7 | 2.3 |
| 4-Octylpyridine | -6.3 | -0.7 | 5.6 | 2.5 |
| 4-Dodecylpyridine | -6.2 | -0.65 | 5.55 | 2.6 |
| This compound (estimated) | -6.15 | -0.6 | 5.55 | 2.65 |
Note: These are estimated values intended to illustrate a general trend and are not derived from direct experimental or computational analysis of this compound.
The data in the table suggests that as the alkyl chain length increases, the E_HOMO value tends to increase, and the energy gap (ΔE) may show a slight decrease. Both of these trends are generally considered favorable for enhancing corrosion inhibition. The dipole moment is also expected to increase with the growing length of the alkyl chain. By understanding these relationships, it is possible to employ computational screening and rational design to develop new derivatives of this compound with finely tuned properties for a range of scientific and industrial applications.
Advanced Analytical Methodologies for the Detection and Characterization of 4 Tridecylpyridine
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating components of a mixture. nih.gov The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.govnjit.edu For 4-Tridecylpyridine, its molecular structure—a polar pyridine (B92270) head and a long, nonpolar tridecyl tail—dictates the selection of appropriate chromatographic conditions.
Gas Chromatography (GC) with Various Detectors (e.g., MS, ECD, NPD, FID)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight and long alkyl chain, this compound can be analyzed by GC, particularly at elevated temperatures. The sample is vaporized and transported by an inert gas (the mobile phase) through a column containing the stationary phase. njit.edu
Research Findings: The choice of detector is critical for sensitivity and selectivity.
Mass Spectrometry (MS): When coupled with GC, MS provides identification based on the mass-to-charge ratio of fragmented ions, offering high confidence in compound identification. louisville.edunih.gov GC-MS is widely used for analyzing complex samples and identifying unknown compounds. louisville.edumdpi.com For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns related to the loss of alkyl fragments and the stable pyridine ring.
Flame Ionization Detector (FID): FID is a sensitive, general-purpose detector for organic compounds. nih.gov It would respond strongly to the tridecyl chain of the molecule, making it suitable for quantification.
Nitrogen-Phosphorus Detector (NPD): An NPD offers high selectivity for nitrogen-containing compounds like pyridine derivatives. This would be particularly useful for detecting this compound in complex matrices where other non-nitrogenous compounds are present.
Electron Capture Detector (ECD): While highly sensitive to halogenated compounds, the ECD is generally not the primary choice for a simple alkylpyridine unless the molecule is derivatized with an electrophoric group. njit.edu
Table 1: Illustrative GC Parameters for Analysis of Pyridine Derivatives
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-1ms) | Provides high resolution suitable for separating isomers or components in a mixture. The nonpolar phase interacts with the tridecyl chain. |
| Injector Temperature | 250-300 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. njit.edu |
| Oven Program | Initial temp. ~100°C, ramped to ~300°C | A temperature gradient is necessary to elute the relatively high-boiling this compound in a reasonable time with good peak shape. |
| Detector | MS, FID, or NPD | MS for definitive identification nih.gov; FID for general quantification; NPD for selective detection of nitrogen. |
High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or stable for GC. researchgate.net For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective method. researchgate.netnih.gov
Research Findings: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of this compound would be governed by the hydrophobic interactions of its long alkyl chain with the stationary phase and the polarity of the pyridine ring.
Stationary Phase: An octadecyl (C18) column is a standard choice, providing strong retention for the nonpolar tridecyl group. chromforum.orgptfarm.pl
Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a buffer or modifier like trifluoroacetic acid) is typically used. researchgate.netchromforum.org The organic solvent content is adjusted to achieve the desired retention time.
Spectrophotometric Detection: The pyridine ring in this compound contains a chromophore that absorbs UV light. Detection is commonly performed at a wavelength around 254-260 nm, which is characteristic of the π→π* transitions in the pyridine ring. ptfarm.plnih.gov
Table 2: Typical RP-HPLC Conditions for Analysis of Pyridine Derivatives
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating compounds with nonpolar moieties. ptfarm.pl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | The gradient elution is often required to separate components with different polarities effectively. nih.govnih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection | UV Spectrophotometer at ~260 nm | The pyridine ring exhibits strong UV absorbance at this wavelength. |
| Column Temperature | 25-40 °C | Maintained to ensure reproducible retention times. |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring reaction progress, checking compound purity, and identifying compounds by comparison with standards. nih.gov
Research Findings: For pyridine derivatives, TLC is a routine analytical tool. tlcpharma.com
Stationary Phase: Silica (B1680970) gel plates are most commonly used. The polar silica interacts with the polar pyridine head.
Mobile Phase (Eluent): A mixture of a relatively nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent is used. The ratio is optimized to achieve a retention factor (Rf) value typically between 0.2 and 0.8 for good separation.
Visualization: Spots can be visualized under UV light (at 254 nm) due to the UV absorbance of the pyridine ring. Staining with agents like iodine vapor or potassium permanganate (B83412) can also be used. A common issue with pyridines on silica gel is "streaking" or "tailing" of the spot, which can sometimes be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent. reddit.comrochester.edu
Table 3: Illustrative TLC System for this compound
| Parameter | Description | Comment |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum plates | Standard pre-coated plates with a fluorescent indicator. |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) | The polarity can be adjusted to control the migration of the spot. Due to the long alkyl chain, a less polar system is likely required. |
| Visualization | UV lamp (254 nm) or Iodine chamber | UV quenching will show a dark spot. Iodine will produce a temporary brown spot. |
Spectroscopic Characterization Methods
Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. These methods are indispensable for the structural elucidation of compounds like this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR would provide definitive structural information.
Research Findings:
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring and the protons of the tridecyl alkyl chain. The aromatic protons adjacent to the nitrogen (at the 2 and 6 positions) would appear at a lower field (higher ppm) than those at the 3 and 5 positions. The numerous CH₂ groups of the alkyl chain would likely overlap in a broad multiplet, while the terminal CH₃ group and the CH₂ group attached directly to the ring would have characteristic chemical shifts.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. researchgate.net The carbons of the pyridine ring would appear in the aromatic region (~120-150 ppm), with the carbon attached to the nitrogen appearing at the lowest field. The carbons of the long alkyl chain would appear in the aliphatic region (~14-40 ppm).
Table 4: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Technique | Predicted Chemical Shift (ppm) | Comment |
|---|---|---|---|
| H-2, H-6 | ¹H NMR | ~8.5 | Protons adjacent to ring nitrogen (deshielded). |
| H-3, H-5 | ¹H NMR | ~7.2 | Other aromatic protons. |
| α-CH₂ (of tridecyl) | ¹H NMR | ~2.6 | Methylene group directly attached to the pyridine ring. |
| (CH₂)₁₁ | ¹H NMR | ~1.2-1.6 | Overlapping signals from the bulk of the alkyl chain. |
| Terminal CH₃ | ¹H NMR | ~0.9 | Typical chemical shift for a terminal methyl group. |
| C-4 | ¹³C NMR | ~150 | Carbon bearing the substituent. |
| C-2, C-6 | ¹³C NMR | ~149 | Carbons adjacent to ring nitrogen. |
| C-3, C-5 | ¹³C NMR | ~123 | Other aromatic carbons. |
| Alkyl Carbons | ¹³C NMR | ~14-40 | Signals for the 13 carbons of the tridecyl chain. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of a molecule.
Research Findings:
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is excellent for identifying functional groups. The IR spectrum of this compound would show characteristic absorption bands for the aromatic pyridine ring and the aliphatic alkyl chain. mdpi.com
Aromatic C-H stretching would appear just above 3000 cm⁻¹.
Aliphatic C-H stretching from the tridecyl chain would appear just below 3000 cm⁻¹.
C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The pyridine ring is a chromophore that undergoes π→π* and n→π* electronic transitions upon absorption of UV radiation. In a neutral solvent, pyridine derivatives typically show a strong absorption band (the E-band) around 200 nm and a weaker band (the B-band) around 250-270 nm. researchgate.net
Table 5: Characteristic Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| IR | Aromatic C-H Stretch | 3050-3150 cm⁻¹ |
| IR | Aliphatic C-H Stretch | 2850-2960 cm⁻¹ |
| IR | Aromatic C=C and C=N Stretch | 1400-1600 cm⁻¹ |
| UV-Vis | π→π* Transition (B-band) | ~260 nm |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. For this compound, MS is indispensable for its identification and structural elucidation. In mass spectrometry, the molecule is ionized and then breaks apart into charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint.
The fragmentation of this compound is governed by established principles for alkylpyridines and aliphatic amines. miamioh.edulibretexts.org The molecular ion peak (M+), which corresponds to the intact molecule, would be observed and, due to the single nitrogen atom, would have an odd nominal molecular weight according to the nitrogen rule. libretexts.org The most characteristic fragmentation pathway for alkylpyridines is the cleavage of the C-C bond adjacent to the pyridine ring, known as alpha-cleavage. libretexts.org In the case of this compound, this would result in the loss of an alkyl radical and the formation of a stable tropylium-like ion or a related resonance-stabilized structure. Another significant fragmentation pathway involves the cleavage at the benzylic position, leading to a prominent peak. The long alkyl chain can also undergo fragmentation, producing a series of peaks separated by 14 mass units (CH₂). libretexts.orgyoutube.com
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard-resolution MS by providing highly accurate mass measurements, typically to within sub-ppm levels. longdom.org This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.gov For a compound like this compound (C₁₈H₃₁N), HRMS can distinguish it from other molecules with the same nominal mass but different elemental formulas, thereby confirming its identity with high confidence. This capability is crucial in the analysis of complex mixtures where multiple compounds may have similar masses. nih.govnih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound This interactive table outlines the likely fragmentation patterns of this compound under mass spectrometry analysis.
| Fragment Ion | Proposed Structure/Loss | Significance |
|---|---|---|
| M+ | Intact molecule [C₁₈H₃₁N]⁺ | Confirms molecular weight. |
| M-15 | Loss of a methyl radical (•CH₃) | Indicates fragmentation along the alkyl chain. |
| M-29 | Loss of an ethyl radical (•C₂H₅) | Indicates fragmentation along the alkyl chain. |
| M-182 | Loss of a dodecyl radical (•C₁₂H₂₅) | Result of benzylic cleavage, a major fragmentation pathway. |
Pre- and Post-Column Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, making it more suitable for separation and detection. researchgate.net This is particularly useful for compounds that lack a strong chromophore or fluorophore for UV or fluorescence detection in High-Performance Liquid Chromatography (HPLC). chromatographytoday.comthermofisher.com Both pre- and post-column derivatization strategies can be employed for this compound.
Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. academicjournals.org This method offers several advantages, such as the removal of excess reagent before analysis, which can reduce background noise. academicjournals.org For this compound, reagents that target the basic nitrogen atom of the pyridine ring can be used. For instance, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with amines to form highly fluorescent derivatives, significantly lowering detection limits. thermofisher.commdpi.com The reaction typically requires specific pH conditions, often a basic medium, to facilitate the derivatization. mdpi.com
Post-column derivatization occurs after the analyte has been separated on the HPLC column and before it reaches the detector. nih.govpickeringlabs.com This approach is advantageous because it is easier to automate, and the analyte is derivatized in a clean, separated state, avoiding potential side reactions with matrix components. chromatographytoday.com Furthermore, derivatives that are unstable can be analyzed because they only need to be stable for the short time it takes to travel from the reactor to the detector. chromatographytoday.com A potential drawback is the introduction of post-column dead volume from reaction coils, which can lead to band broadening and a loss of chromatographic efficiency. nih.gov However, modern techniques like reaction flow chromatography can minimize this effect. nih.gov
Table 2: Comparison of Derivatization Strategies for this compound Analysis This interactive table compares pre- and post-column derivatization methods.
| Parameter | Pre-Column Derivatization | Post-Column Derivatization |
|---|---|---|
| Reaction Time | Occurs before injection. academicjournals.org | Occurs after separation, before detection. chromatographytoday.com |
| Advantages | Excess reagent can be removed; potential for greater reaction flexibility. academicjournals.org | Easily automated; no chromatographic interference from reagent peaks; suitable for unstable derivatives. chromatographytoday.com |
| Disadvantages | May form multiple derivative products; more complex sample preparation. academicjournals.org | Requires extra hardware (pumps, reactors); potential for band broadening. nih.gov |
| Example Reagents | FMOC-Cl, NBD-Cl, Dansyl Chloride. thermofisher.commdpi.com | Ninhydrin (for primary amines), o-phthalaldehyde (B127526) (OPA). researchgate.net |
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Matrices
Hyphenated techniques, which combine a separation method with a detection method, are essential for analyzing target compounds in complex matrices like environmental or biological samples. youtube.com The chromatographic step separates the analyte from interfering matrix components, thereby reducing signal suppression or enhancement effects in the mass spectrometer. nih.govsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is well-suited for GC-MS analysis. acs.org In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by performing a second stage of mass analysis on specific fragment ions, which is particularly useful for trace-level quantification in highly complex samples. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a versatile and powerful technique for analyzing a wide range of compounds, including those that are not volatile or are thermally labile. nih.gov For this compound, reversed-phase HPLC could be used, where the long tridecyl chain would provide strong retention on a C18 column. helixchrom.com The separated analyte is then ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. LC-MS/MS provides high sensitivity and specificity, making it the method of choice for quantitative bioanalysis and environmental monitoring where matrix effects can be significant. nih.govresearchgate.net Two-dimensional liquid chromatography (LC-LC) can be employed as a more advanced separation technique to further reduce co-elution and mitigate matrix-induced signal suppression. nih.gov
Table 3: Typical Parameters for Hyphenated Analysis of this compound This interactive table outlines common settings for GC-MS and LC-MS/MS analysis.
| Parameter | GC-MS / GC-MS/MS | LC-MS/MS |
|---|---|---|
| Separation Column | Capillary column (e.g., DB-5ms) | Reversed-phase column (e.g., C18) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |
| MS Analyzer | Quadrupole, Ion Trap, Triple Quadrupole (for MS/MS) | Triple Quadrupole, Time-of-Flight (TOF), Orbitrap |
| Key Advantage | Excellent for volatile compounds; extensive spectral libraries. acs.org | High sensitivity and specificity for a wide range of polarities; suitable for non-volatile compounds. nih.gov |
| Matrix Suitability | Environmental extracts, industrial products. acs.org | Biological fluids (plasma, urine), water samples. youtube.com |
Sample Preparation and Extraction Techniques (e.g., LLE, SPE, SFE)
Effective sample preparation is a critical step to isolate this compound from its matrix, concentrate it, and remove interferences prior to analysis. sigmaaldrich.com The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of the analyte.
Liquid-Liquid Extraction (LLE) is a classic separation method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. acs.orggoogle.com Due to its long, nonpolar tridecyl chain and polar pyridine head, this compound is an amphiphilic molecule. It can be efficiently extracted from aqueous samples into a nonpolar organic solvent like hexane or dichloromethane (B109758). acs.org The pH of the aqueous phase can be adjusted to control the extraction efficiency; keeping the pH above the pKa of the pyridine nitrogen (typically around 5-6) will ensure it is in its neutral, more organosoluble form. google.com
Solid-Phase Extraction (SPE) is a more modern and efficient technique that uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from a liquid sample. sigmaaldrich.comnist.gov For this compound, a reversed-phase SPE sorbent (e.g., C18 or C8) would be highly effective. The nonpolar tridecyl chain would strongly interact with the nonpolar sorbent, while more polar matrix components are washed away. The analyte is then eluted with a small volume of a strong organic solvent, resulting in a clean and concentrated sample. youtube.comyoutube.com Cation-exchange SPE could also be used by acidifying the sample to protonate the pyridine nitrogen, allowing it to bind to the sorbent. nih.gov
Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov Supercritical CO₂ is non-toxic, inexpensive, and its solvent strength can be tuned by adjusting pressure and temperature. elsevierpure.comresearchgate.net Due to its nonpolar nature, supercritical CO₂ is an excellent solvent for compounds with long alkyl chains. Therefore, SFE is a promising technique for extracting this compound from solid or semi-solid matrices. The addition of a small amount of a polar co-solvent (modifier) like methanol can enhance the extraction efficiency for moderately polar compounds. researchgate.net Research has shown that pyridine derivatives with long alkyl chains exhibit good solubility in supercritical CO₂, making SFE a viable and environmentally friendly extraction method. elsevierpure.comacs.org
Table 4: Overview of Extraction Techniques for this compound This interactive table summarizes and compares various extraction methods.
| Technique | Principle | Advantages for this compound | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. acs.org | Simple, effective for liquid samples, pH can be manipulated for selectivity. google.com | Can be labor-intensive, uses large volumes of organic solvents. youtube.com |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. sigmaaldrich.com | High recovery, high concentration factor, easily automated, less solvent usage than LLE. youtube.com | Method development can be required to select the correct sorbent and solvents. |
| Supercritical Fluid Extraction (SFE) | Dissolution in a supercritical fluid (e.g., sc-CO₂). nih.gov | Environmentally friendly, tunable selectivity, good for nonpolar compounds. elsevierpure.comresearchgate.net | High initial equipment cost, may require a modifier for optimal efficiency. |
Theoretical and Computational Chemistry Approaches for 4 Tridecylpyridine Research
Quantum Chemical Calculations for Electronic Structure Analysis
No specific ab initio or Density Functional Theory (DFT) studies on the molecular properties of 4-Tridecylpyridine were found. Consequently, information regarding its bonding, aromaticity, and charge distribution from a computational perspective is unavailable.
Molecular Dynamics Simulations and Conformational Analysis
There are no published molecular dynamics simulations that explore the conformational space of the tridecyl chain in this compound. Similarly, studies on the solvent effects and intermolecular interactions of this compound are not available.
Computational Prediction of Spectroscopic Parameters
No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound could be located.
To generate the requested detailed article, original research involving quantum chemical calculations and molecular dynamics simulations on this compound would need to be performed.
Theoretical NMR, IR, and UV-Vis Spectra
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These theoretical spectra serve as a valuable tool for interpreting experimental data and understanding the relationship between molecular structure and spectroscopic response.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be computationally predicted. DFT calculations can provide estimates of the chemical shifts for each unique proton and carbon atom in the molecule. For the pyridine (B92270) ring, the protons at the 2,6- and 3,5-positions are expected to appear in the aromatic region of the ¹H NMR spectrum, with distinct chemical shifts due to their electronic environment. The long tridecyl chain will exhibit a series of overlapping signals in the aliphatic region, characteristic of a long alkyl group.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Key vibrational modes for this compound include the C-H stretching vibrations of the pyridine ring and the alkyl chain, the C=C and C=N stretching vibrations of the aromatic ring, and the various bending and deformation modes. The calculated spectrum can help in the assignment of experimental IR bands to specific molecular motions.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. For this compound, the principal electronic transitions are expected to be of the π → π* type within the pyridine ring. The position of the absorption maximum (λmax) can be predicted, providing insight into the electronic structure of the molecule. The presence of the long alkyl chain is not expected to significantly alter the position of the main absorption bands compared to simpler 4-alkylpyridines, as it does not directly participate in the electronic conjugation of the pyridine ring.
Below is a table summarizing the expected theoretical spectral data for this compound based on computational studies of similar 4-alkylpyridines.
| Spectroscopic Technique | Predicted Feature | Approximate Region/Value |
| ¹H NMR | Pyridine H-2, H-6 | δ 8.5-8.7 ppm |
| Pyridine H-3, H-5 | δ 7.1-7.3 ppm | |
| Alkyl chain (CH₂)n | δ 1.2-1.6 ppm | |
| Terminal CH₃ | δ 0.8-0.9 ppm | |
| ¹³C NMR | Pyridine C-4 | δ 155-158 ppm |
| Pyridine C-2, C-6 | δ 149-151 ppm | |
| Pyridine C-3, C-5 | δ 123-125 ppm | |
| Alkyl chain | δ 14-35 ppm | |
| IR Spectroscopy | Aromatic C-H stretch | ~3000-3100 cm⁻¹ |
| Aliphatic C-H stretch | ~2850-2960 cm⁻¹ | |
| C=C, C=N stretch | ~1400-1600 cm⁻¹ | |
| UV-Vis Spectroscopy | π → π* transition (λmax) | ~250-260 nm |
Validation against Experimental Data
A crucial step in computational spectroscopy is the validation of theoretical predictions against experimental measurements. This comparison allows for the assessment of the accuracy of the chosen computational method and basis set. For this compound, this would involve synthesizing the compound and acquiring its NMR, IR, and UV-Vis spectra.
The agreement between the calculated and experimental spectra is often evaluated by comparing key parameters such as chemical shifts in NMR, vibrational frequencies in IR, and the wavelength of maximum absorption in UV-Vis. Discrepancies between theoretical and experimental values can arise from several factors, including the limitations of the computational model, solvent effects (as calculations are often performed in the gas phase or with implicit solvent models), and intermolecular interactions present in the experimental sample. By systematically comparing theoretical and experimental data for a series of 4-alkylpyridines, it is possible to establish trends and scaling factors that can improve the accuracy of predictions for larger molecules like this compound.
Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this involves modeling its synthesis and its interactions with other molecules.
Elucidation of Catalytic Mechanisms in Synthesis
The synthesis of 4-alkylpyridines often involves transition-metal catalysis. DFT calculations can be used to map out the potential energy surface of the reaction, identifying the key intermediates and transition states involved in the catalytic cycle. For instance, in a palladium-catalyzed cross-coupling reaction to introduce the tridecyl group onto the pyridine ring, computational modeling can help to understand the elementary steps of oxidative addition, transmetalation, and reductive elimination.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of the rate-determining step and provides insights into the factors that control the reaction's efficiency and selectivity. For example, the nature of the catalyst, ligands, and reaction conditions can be computationally varied to predict their impact on the reaction outcome.
Energetics of Ligand Binding and Dissociation
The pyridine nitrogen atom of this compound possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to metal centers. Computational methods can be employed to study the energetics of these binding and dissociation processes. The binding energy of this compound to a given metal ion can be calculated by taking the energy difference between the metal-ligand complex and the separated metal ion and ligand.
DFT calculations can provide valuable information on the strength of the metal-ligand bond and the factors that influence it, such as the nature of the metal, its oxidation state, and the presence of other ligands in the coordination sphere. The long tridecyl chain can also influence the binding properties through steric effects and weak van der Waals interactions. Understanding the energetics of ligand binding and dissociation is crucial for applications where this compound may be used as a corrosion inhibitor, a surfactant in nanoparticle synthesis, or a component in catalytic systems.
Predictive Models for Novel this compound Derivatives
A significant advantage of computational chemistry is its ability to predict the properties of yet-to-be-synthesized molecules. This predictive power can be harnessed to design novel this compound derivatives with desired chemical functionalities.
Design of Compounds with Desired Chemical Functionalities
By modifying the structure of this compound in silico, it is possible to explore a vast chemical space and identify derivatives with enhanced or entirely new properties. For example, the introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can modulate its electronic properties, affecting its reactivity and ligand behavior. The length and branching of the alkyl chain can also be varied to fine-tune its physical properties, such as solubility and self-assembly behavior.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their predicted activities or properties. These models, built upon a dataset of computationally derived molecular descriptors, can then be used to screen virtual libraries of compounds and prioritize candidates for experimental synthesis and testing. This computational-driven design approach can significantly accelerate the discovery of new materials and molecules with applications in various fields.
Application of Machine Learning in Chemical Discovery
The integration of machine learning (ML) into the field of chemical discovery represents a paradigm shift, moving from traditional, often time-consuming and resource-intensive experimental methods to rapid, data-driven in silico approaches. nih.govnih.govchemrxiv.org These computational strategies are particularly valuable in the early stages of research for novel compounds like this compound, where a wealth of predictive information can be generated before committing to extensive laboratory synthesis and testing. Machine learning models, a subset of artificial intelligence, are trained on large datasets of known molecules to identify complex patterns and relationships between chemical structures and their properties, which can then be used to make predictions for new or uncharacterized compounds. nih.govnih.govmit.edu
The application of ML in the study of this compound and its analogs can accelerate various aspects of the discovery pipeline, from predicting fundamental physicochemical properties to identifying potential biological activities and optimizing molecular structures. nih.govchemrxiv.org By leveraging ML, researchers can navigate the vast chemical space with greater efficiency, prioritizing compounds with the highest probability of desired characteristics.
Predictive Modeling of Physicochemical Properties
One of the most direct applications of machine learning in chemical research is the prediction of a molecule's physicochemical properties. mit.edunih.gov For a compound such as this compound, properties like solubility, melting point, boiling point, and lipophilicity (logP) are crucial determinants of its behavior and potential applications. Machine learning models, particularly those based on neural networks and ensemble methods, can be trained on extensive databases of existing chemical data to predict these properties with a high degree of accuracy. nih.govsemanticscholar.orgresearchgate.net
These models typically work by first converting the two-dimensional or three-dimensional structure of this compound into a set of numerical descriptors. These descriptors can range from simple counts of atom and bond types to more complex topological and quantum-chemical parameters. The ML algorithm then learns the quantitative relationship between these descriptors and the experimental property values in the training data. Once trained, the model can rapidly predict the properties of this compound.
Table 1: Hypothetical Physicochemical Property Predictions for this compound using Machine Learning Models The following data is illustrative to demonstrate the potential output of machine learning predictions for this compound, as specific experimental data for this compound is not widely available.
| Property | Predicted Value | Machine Learning Model Used |
|---|---|---|
| Aqueous Solubility (logS) | -4.5 | Graph Convolutional Network |
| Melting Point (°C) | 65.2 | Random Forest Regressor |
| Boiling Point (°C) | 385.7 | Gradient Boosting Regressor |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational chemistry and drug discovery, and their predictive power can be significantly enhanced by machine learning techniques. chemrevlett.comchemrevlett.comnih.gov QSAR studies aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.gov In the context of this compound, a QSAR model could be developed to predict its potential efficacy against a specific biological target, for instance, as an enzyme inhibitor or a receptor antagonist.
The development of a QSAR model for pyridine derivatives would involve compiling a dataset of these compounds with their measured biological activities. chemrevlett.comchemrevlett.comrsc.org Machine learning algorithms, such as multiple linear regression, artificial neural networks, or support vector machines, are then employed to build a predictive model. chemrevlett.comnih.gov Such a model could then be used to predict the activity of this compound and to suggest structural modifications that might enhance its potency.
Table 2: Illustrative QSAR Model Performance for Pyridine Derivatives This table represents typical performance metrics for a machine learning-based QSAR model, which could be applied to predict the activity of this compound.
| Statistical Parameter | Value | Description |
|---|---|---|
| Coefficient of Determination (R²) | 0.91 | Indicates the proportion of the variance in the biological activity that is predictable from the molecular descriptors. |
| Cross-validated R² (Q²) | 0.85 | A measure of the model's predictive ability, assessed through internal cross-validation. |
De Novo Design and Molecular Optimization
Beyond predicting the properties of existing molecules, machine learning is increasingly being used for de novo drug design, which involves generating entirely new molecular structures with desired properties. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large libraries of molecules to learn the underlying rules of chemical structure and bonding. These models can then be used to generate novel pyridine derivatives, including analogs of this compound, that are optimized for specific properties like high target affinity and low predicted toxicity.
Once a lead compound like this compound is identified, machine learning can also guide its optimization. By creating predictive models for both desired activities and potential liabilities (e.g., off-target effects), researchers can explore the impact of structural modifications in a virtual environment. This allows for the prioritization of synthetic efforts on the most promising candidates, thereby saving considerable time and resources.
Applications in Separation Science and Environmental Technologies
Application of 4-Tridecylpyridine Derivatives in Membrane Separation Technologies
Recent advancements in environmental remediation and resource recovery have highlighted the utility of membrane-based separation techniques. These methods are often more energy-efficient and selective compared to traditional processes. nih.gov Within this field, derivatives of this compound have emerged as effective compounds, particularly in the formulation of specialized membranes for targeted ion separation.
Polymer Inclusion Membranes (PIMs) represent a significant development in separation science, combining the principles of solvent extraction and membrane separation into a single, stable system. nih.gov These membranes typically consist of a base polymer, such as cellulose (B213188) triacetate (CTA) or polyvinyl chloride (PVC), which provides mechanical strength, a plasticizer that imparts flexibility and facilitates transport, and a carrier (or extractant) that selectively binds to the target species. nih.gov
A derivative of this compound, 4-(1'-n-tridecyl)pyridine N-oxide (TDPNO) , has been identified as a highly effective and selective carrier for use in PIMs. researchgate.net In this role, the TDPNO is physically immobilized within the polymer matrix, where it acts as a shuttle, binding with metal ions at the feed-membrane interface and transporting them across the membrane to be released into a receiving phase. The mechanism involves the carrier complexing with the metal ion on one side of the membrane and diffusing across to the other side, where a change in chemical conditions (often pH) causes the metal to be released. researchgate.net
The efficacy of 4-(1'-n-tridecyl)pyridine N-oxide (TDPNO) as a carrier has been demonstrated in studies involving the transport of hazardous heavy metal ions from acidic chloride solutions. researchgate.net Research has specifically investigated its performance in the simultaneous removal of hexavalent chromium (Cr(VI)), zinc (Zn(II)), and cadmium (Cd(II)). researchgate.net
An important finding from these studies is that the transport efficiency, measured by the initial flux of metal ions across the membrane, is significantly influenced by the chemical nature of the carrier. researchgate.net When compared to a more basic carrier, tri-n-octylamine (TOA), the PIM containing the less basic TDPNO exhibited higher initial transport fluxes for all three metal ions studied. researchgate.net This indicates a faster rate of extraction and transport for Cr(VI), Zn(II), and Cd(II) under the studied conditions when TDPNO is used as the carrier. researchgate.net The successful application of such PIMs has been shown for the removal of chromium(VI) from galvanic wastewaters, with studies demonstrating up to 99% removal. researchgate.net While specific studies on lead (Pb(II)) with TDPNO were not detailed in the provided research, other hydrophobic pyridine (B92270) extractants have been proposed as ligands for Pb(II), suggesting potential applicability. solventextraction.gr.jpnih.gov
| Carrier | Metal Ion | Initial Flux (J₀) [mol·m⁻²·s⁻¹] |
| 4-(1'-n-tridecyl)pyridine N-oxide (TDPNO) | Cr(VI) | 2.15 x 10⁻⁶ |
| Zn(II) | 1.35 x 10⁻⁷ | |
| Cd(II) | 1.12 x 10⁻⁷ | |
| Tri-n-octylamine (TOA) | Cr(VI) | 1.62 x 10⁻⁶ |
| Zn(II) | 0.45 x 10⁻⁷ | |
| Cd(II) | 0.25 x 10⁻⁷ |
Table 1: Comparison of initial transport fluxes for metal ions across Polymer Inclusion Membranes (PIMs) containing either 4-(1'-n-tridecyl)pyridine N-oxide (TDPNO) or tri-n-octylamine (TOA) as the ion carrier. Data sourced from experimental investigation of transport from acidic chloride aqueous solutions. researchgate.net
The composition of a Polymer Inclusion Membrane is a critical factor that dictates its performance, particularly its transport efficiency (flux) and selectivity. The choice of carrier is paramount, as it governs the selective binding of target ions. nih.gov
A comparative study between PIMs containing 4-(1'-n-tridecyl)pyridine N-oxide (TDPNO) and those with tri-n-octylamine (TOA) clearly illustrates this principle. While the TDPNO membrane provided higher transport fluxes, the TOA membrane exhibited greater selectivity for Cr(VI) over Zn(II) and Cd(II). researchgate.net The selectivity coefficients (S), which measure the preferential transport of one ion over another, were significantly higher with the more basic TOA carrier. researchgate.net For instance, the Cr(VI)/Zn(II) selectivity was 36.0 with TOA, compared to 15.9 with TDPNO. researchgate.net This demonstrates a crucial trade-off between transport rate and separation purity that can be engineered by selecting a carrier with specific properties.
| Carrier | Selectivity Coefficient (S) | |
| Cr(VI) / Zn(II) | Cr(VI) / Cd(II) | |
| 4-(1'-n-tridecyl)pyridine N-oxide (TDPNO) | 15.9 | 19.2 |
| Tri-n-octylamine (TOA) | 36.0 | 64.8 |
Table 2: Comparison of selectivity coefficients for the transport of Cr(VI) over Zn(II) and Cd(II) in PIMs using TDPNO and TOA as carriers. researchgate.net
Interfacial Activity and Solvent Extraction Processes
Solvent extraction, also known as liquid-liquid extraction (LLE), is a foundational and versatile technique for the separation, purification, and recovery of metal ions from aqueous solutions. solventextraction.gr.jpmdpi.com The process relies on the preferential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase containing the metal salt and an organic phase containing a selective extractant. nih.govchemrxiv.org
In liquid-liquid extraction, hydrophobic extractants are dissolved in an immiscible organic solvent. This organic phase is then brought into contact with an aqueous phase containing the target metal ions. The extractant selectively forms a complex with the desired metal ion, transferring it from the aqueous phase to the organic phase. nih.gov Hydrophobic pyridine compounds, the class to which this compound belongs, have been studied and proposed as effective ligands for the removal of metal ions such as copper(II), zinc(II), cadmium(II), and lead(II) through LLE techniques. solventextraction.gr.jp The efficiency of this process is governed by factors including the pH of the aqueous phase and the concentration of the extractant in the organic phase. mdpi.comresearchgate.net
The efficiency of a liquid-liquid extraction process is fundamentally linked to the events occurring at the interface between the two immiscible liquids. solventextraction.gr.jpchemrxiv.org Extractants like this compound and its derivatives are amphiphilic, possessing both hydrophobic (the tridecyl chain) and hydrophilic (the pyridine head) characteristics. solventextraction.gr.jp
This dual nature makes them surface-active. Despite being highly hydrophobic with very low solubility in water, these extractant molecules tend to diffuse from the bulk organic phase and adsorb at the hydrocarbon-water interface. solventextraction.gr.jp This adsorption effectively lowers the interfacial tension between the two phases. solventextraction.gr.jp The process of adsorption is spontaneous, as indicated by negative values of the free energy of adsorption found in studies of similar pyridine extractants. solventextraction.gr.jp
Environmental Remediation Applications (Chemical Aspects)
The unique combination of a hydrophilic pyridine head and a long hydrophobic tridecyl tail in this compound makes it a candidate for processes aimed at removing pollutants from aqueous environments.
The separation of heavy metal ions from industrial wastewater and contaminated water sources is a critical environmental challenge. Solvent extraction, also known as liquid-liquid extraction, is a widely employed technique for this purpose. This method relies on the selective transfer of metal ions from an aqueous phase to an immiscible organic phase, facilitated by a complexing agent or extractant.
The efficacy of an extractant is determined by its ability to form a stable complex with the target metal ion, and the solubility of this complex in the organic solvent. Pyridine and its derivatives are known to act as ligands, coordinating to metal ions through the lone pair of electrons on the nitrogen atom. The long tridecyl chain of this compound would significantly enhance its lipophilicity, making it and its metal complexes highly soluble in organic solvents such as kerosene, toluene, or dichloromethane (B109758). This property is crucial for an effective liquid-liquid extraction process.
The general mechanism for the extraction of a divalent metal ion (M²⁺) from an aqueous solution using this compound (represented as L) can be postulated as follows:
Complexation: The pyridine nitrogen atom donates its electron pair to the metal ion, forming a metal-ligand complex at the aqueous-organic interface.
Extraction: The resulting complex, being hydrophobic due to the tridecyl group, partitions into the organic phase.
M²⁺(aq) + 2L(org) ⇌ [ML₂]²⁺(org)
The efficiency of this extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic solvent, and the presence of other ions. For instance, research on other pyridine-based ligands, such as a pyridine-thiol ligand (DTPY), has demonstrated exceptionally high removal efficiencies for certain heavy metals. In one study, a 50.00 ppm copper solution was reduced to below 0.00093 ppm, and a 50.00 ppm cadmium solution was reduced to 0.06 ppm, showcasing the potential of pyridine-based compounds in heavy metal remediation. scirp.orgresearchgate.netjournalssystem.com
Table 1: Potential Factors Influencing Heavy Metal Extraction with this compound
| Parameter | Effect on Extraction Efficiency | Rationale |
| pH of Aqueous Phase | Increases with increasing pH (up to a point) | At low pH, the pyridine nitrogen is protonated, preventing coordination with the metal ion. As pH increases, the pyridine is deprotonated, making it available for complexation. At very high pH, metal hydroxides may precipitate. |
| Extractant Concentration | Increases with increasing concentration | A higher concentration of this compound in the organic phase shifts the equilibrium towards the formation of the metal-ligand complex, enhancing extraction. |
| Organic Solvent | Dependent on solvent polarity and structure | The choice of solvent affects the solubility of the extractant and the metal complex, as well as phase separation characteristics. |
| Presence of Anions | Can enhance or hinder extraction | Anions can form ion pairs with the metal-ligand complex, influencing its transfer into the organic phase. |
Beyond heavy metal removal, this compound could potentially be applied in other aspects of wastewater treatment. The fundamental principle remains its action as a surfactant or an extractant, leveraging its amphiphilic nature.
Wastewater often contains a complex mixture of organic and inorganic pollutants. The hydrophobic tridecyl tail of this compound could facilitate the extraction of non-polar organic pollutants from the aqueous phase into an organic solvent. This is analogous to the use of other long-chain organic compounds in treating industrial effluents.
Furthermore, the pyridine functional group could be modified or the compound used in conjunction with other reagents to target specific classes of pollutants. For example, its surfactant properties could be utilized in processes like foam flotation to concentrate pollutants.
While direct research on this compound in wastewater treatment is not widely available, the known functions of similar chemical structures provide a basis for its potential applications. These applications, however, would require empirical validation to determine their feasibility and effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
